molecular formula C3H6N2O2.H2O4S B213088 Camphoric anhydride CAS No. 76-32-4

Camphoric anhydride

Cat. No. B213088
CAS RN: 76-32-4
M. Wt: 182.22 g/mol
InChI Key: VFZDNKRDYPTSTP-QUBYGPBYSA-N
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Description

Camphoric anhydride, also known as dl-Camphoric anhydride, has the molecular formula C10H14O3 and a molecular weight of 182.2164 .


Synthesis Analysis

Several D-(+)-camphoric acid imides, not previously described in the literature, were synthesized with good yields. The synthesis of previously known imides was improved. The cytotoxicity and antiviral activity of all synthesized imides were studied .


Molecular Structure Analysis

The Camphoric anhydride molecule contains a total of 28 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

Acid anhydrides are unique in that they have two carbonyl groups in them. The intensity and position of their IR peaks can be used to determine which of the four types of anhydride exist in a sample .

Scientific Research Applications

  • Cancer Research : A study by Qi et al. (2015) demonstrated the use of camphoric anhydride in developing 'Camplatin', a prodrug combining camphoric anhydride and cisplatin. Delivered in nanoparticles, it showed enhanced anticancer activity and successfully overcame cisplatin drug resistance.

  • Chemical Synthesis and Properties : Camphoric anhydride's synthesis via unsensitized photo-oxidation of camphorquinone was explored by Ji et al. (2002). Another study by Kgomo et al. (2005) conducted a low-temperature neutron diffraction study of camphoric anhydride to determine the accurate positions of hydrogen atoms.

  • Electrochemical Applications : Research by Pettinger et al. (2002) highlighted camphor's strong adsorption on metal surfaces, particularly gold (Au), which influences surface reactions and morphology.

  • Biocatalytic Synthesis : Hofer et al. (2013) explored the biocatalytic synthesis of a diketobornane as a building block for bifunctional camphor derivatives.

  • Photovoltaics : Leblebici et al. (2017) demonstrated the use of camphoric anhydride in organic photovoltaics, showing that adding it to a polymer–fullerene bulk heterojunction photovoltaic device increased the power conversion efficiency.

  • Pharmacological Activities : Studies like those by Hamidpour et al. (2013) and Drikvandi et al. (2020) investigate camphor's antioxidant, anti-inflammatory, and other pharmacological properties.

  • Toxicity Studies : Research by Ferreira et al. (2020) and Tekin et al. (2015) discuss camphor-induced seizures and neurotoxicity.

  • Drug Delivery : Xie et al. (2016) explored camphor as a penetration enhancer for transdermal drug delivery.

Safety And Hazards

Camphoric anhydride may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment. In case of contact, wash with plenty of soap and water .

Future Directions

Camphoric anhydride may be useful in the synthesis of aliphatic-aromatic copolyesters . Further studies are needed to explore its potential applications and benefits.

properties

IUPAC Name

1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDNKRDYPTSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)OC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871781
Record name 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camphoric anhydride

CAS RN

76-32-4, 595-30-2
Record name 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60293
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Record name Camphoric anhydride
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Record name 1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Record name Dl-camphoric anhydride
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Record name Camphoric anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
619
Citations
KH Bell - Australian Journal of Chemistry, 1981 - CSIRO Publishing
The reaction between primary amines and cis-1,2,2 trimethylcyclopentane-1,3-dicarboxylic anhydride (3) has been shown to be regioselective for the less hindered carbonyl group. …
Number of citations: 11 www.publish.csiro.au
P Kumaradhas, DC Levendis… - … Section C: Crystal …, 2000 - scripts.iucr.org
… The low-temperature crystal stuctures of D- and DL-camphoric anhydride, C 10 H 14 O 3 , … structural data for D-camphoric anhydride, (I), and DL-camphoric anhydride, (II). The former …
Number of citations: 5 scripts.iucr.org
CC Mjojo, HK Welsh - Journal of the Chemical Society, Faraday …, 1992 - pubs.rsc.org
… L-camphoric anhydride. The transition is predominantly first-order in character for all compositions of D- and L-camphoric anhydride and … In camphoric anhydride, the presence of a large …
Number of citations: 12 pubs.rsc.org
FH Lees, WH Perkin - Journal of the Chemical Society, Transactions, 1901 - pubs.rsc.org
… there can be scarcely any doubt that the conversion of camphoric anhydride into … The acid, which may be formed by the chloroform reacting with the camphoric anhydride in the …
Number of citations: 1 pubs.rsc.org
DB Kgomo, DC Levendis, A Gukasov… - … Section E: Structure …, 2005 - scripts.iucr.org
This single-crystal neutron diffraction study of (±)-camphoric anhydride [systematic name: (RS)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione], C10H14O3, at 110 K was …
Number of citations: 2 scripts.iucr.org
BH Wilsdon, NV Sidgwick - Journal of the Chemical Society …, 1915 - pubs.rsc.org
… Its half-life period at 25" is 26-4 seconds ; it thus reacts with water 4330 times as fast as camphoric anhydride at the same bemperature, and 7100 times as fast aa camphoric anhydride …
Number of citations: 2 pubs.rsc.org
WL Meyer, AP Lobo, RN McCarty - The Journal of Organic …, 1967 - ACS Publications
-Bromocamphoric anhydride (1) is converted by aqueous sodium carbonate into camphanic acid (2) and the rearranged product laurolenic acid (3). Camphanic acid is not converted to …
Number of citations: 38 pubs.acs.org
WJ Pope - Journal of the Chemical Society, Transactions, 1896 - pubs.rsc.org
… that of camphoric anhydride, however, a remarkably close morphotropic relationship is found to exist. Camphoric anhydride has been crystallographically examined by v. Zepharovich …
Number of citations: 0 pubs.rsc.org
A Lapworth, WH Lenton - Journal of the Chemical Society …, 1901 - pubs.rsc.org
… nearly so, in open-chain compounds, with P-bromo-acids, and, generalising from this fact, Aschan (Ber., 1894, 27, 2114) and others have concluded that in bromocamphoric anhydride …
Number of citations: 2 pubs.rsc.org
AC Sircar, S Dutt - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… With this exception, no work had been ‘done on the condensation of camphoric anhydride with hydroxy- or amino-compounds, and therefore the present investigation was undertaken in …
Number of citations: 2 pubs.rsc.org

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